(E)-N-(2-Bromobenzylidene)aniline
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Overview
Description
(E)-N-(2-Bromobenzylidene)aniline is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is specifically derived from the condensation of 2-bromobenzaldehyde and aniline, resulting in a structure where the bromine atom is positioned ortho to the imine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-Bromobenzylidene)aniline typically involves a condensation reaction between 2-bromobenzaldehyde and aniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-Bromobenzylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the imine bond can yield secondary amines.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N-(2-Bromobenzylidene)aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial
Properties
CAS No. |
41077-23-0 |
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Molecular Formula |
C13H10BrN |
Molecular Weight |
260.13 g/mol |
IUPAC Name |
1-(2-bromophenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C13H10BrN/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-10H |
InChI Key |
GIQYDASHBYSSTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC=CC=C2Br |
Origin of Product |
United States |
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